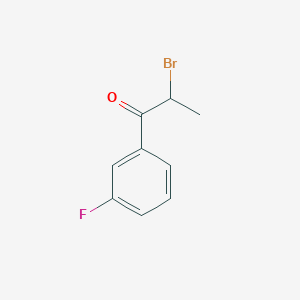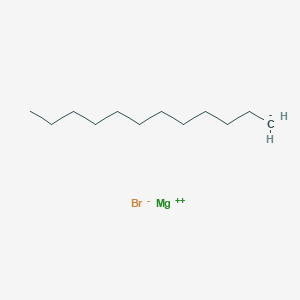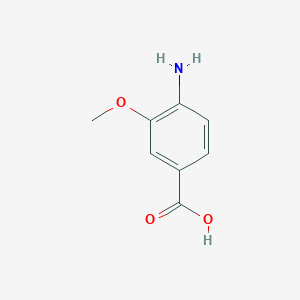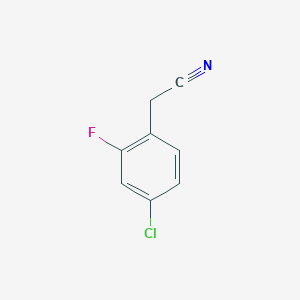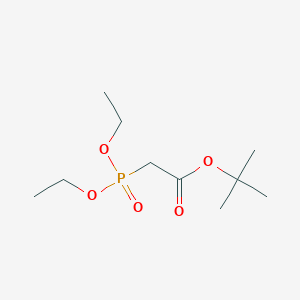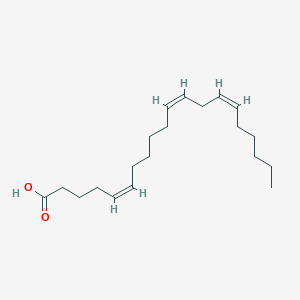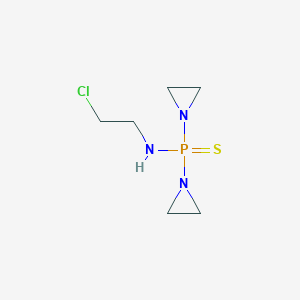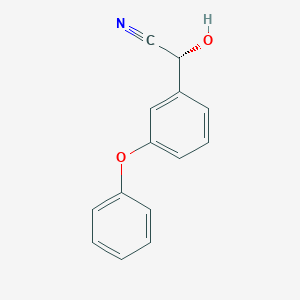![molecular formula C37H44N2O6 B104395 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- CAS No. 18643-47-5](/img/structure/B104395.png)
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-, commonly known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. It is a PPARδ receptor agonist, which means that it activates a specific type of receptor in the body that is involved in regulating metabolism and energy production.
Mécanisme D'action
GW501516 works by activating the PPARδ receptor, which is involved in regulating the expression of genes involved in metabolism and energy production. This results in increased fat burning and improved endurance, among other effects.
Effets Biochimiques Et Physiologiques
GW501516 has been shown to have a number of biochemical and physiological effects, including increased fat burning, improved insulin sensitivity, and increased endurance. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using GW501516 in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that its use is banned by most sports organizations, which may limit its potential applications.
Orientations Futures
There are a number of potential future directions for research on GW501516, including further studies on its potential use in treating various diseases and conditions, as well as studies on its long-term safety and potential side effects. Additionally, further research is needed to better understand the mechanisms underlying its effects, and to identify potential new targets for drug development based on its mode of action.
Méthodes De Synthèse
The synthesis of GW501516 involves several steps, including the reaction of 2-naphthalenecarboxylic acid with thionyl chloride to form 2-naphthalenecarboxylic acid chloride. This is then reacted with 4-(4-nitrophenoxy)phenol and 1-bromo-4-(2,4-dimethylphenyl)butane to form the final product.
Applications De Recherche Scientifique
GW501516 has been studied for its potential use in treating a variety of conditions, including obesity, diabetes, and cardiovascular disease. It has also been shown to have potential as a performance-enhancing drug for athletes, although its use in this context is banned by most sports organizations.
Propriétés
Numéro CAS |
18643-47-5 |
|---|---|
Nom du produit |
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)- |
Formule moléculaire |
C37H44N2O6 |
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H44N2O6/c1-7-36(3,4)25-15-20-32(31(23-25)37(5,6)8-2)44-22-12-11-21-38-35(41)30-24-33(28-13-9-10-14-29(28)34(30)40)45-27-18-16-26(17-19-27)39(42)43/h9-10,13-20,23-24,40H,7-8,11-12,21-22H2,1-6H3,(H,38,41) |
Clé InChI |
ZSDDKJNSRHOOHU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O)C(C)(C)CC |
Autres numéros CAS |
18643-47-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



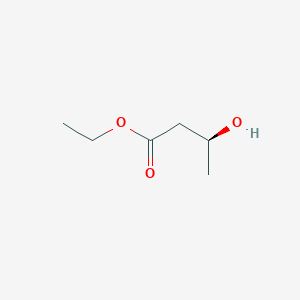
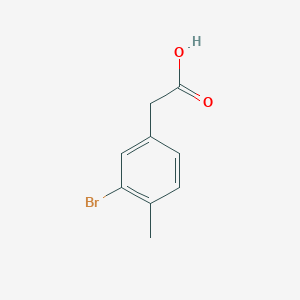
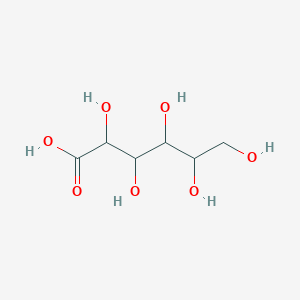
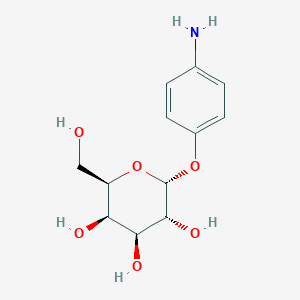
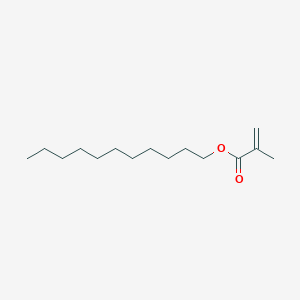
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
